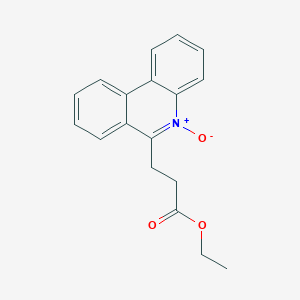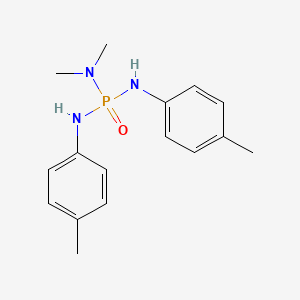
1,1-Diphenylgermetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenylgermetane is an organogermanium compound characterized by the presence of two phenyl groups attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diphenylgermetane can be synthesized through the reaction of 1,3-dibromopropane with a ten-molar excess of ground magnesium turnings, followed by the addition of diphenyl-germanium dichloride . This method is similar to the synthesis of dialkylgermetanes and involves the formation of a Grignard reagent, which subsequently reacts with the germanium compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organometallic techniques, including the use of Grignard reagents and germanium halides. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenylgermetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Germanium dioxide and other oxides.
Reduction: Various germane derivatives.
Substitution: Halogenated diphenylgermetane compounds.
Scientific Research Applications
1,1-Diphenylgermetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1,1-diphenylgermetane involves the formation of reactive intermediates, such as 1,1-diphenylgermene, upon photolysis. These intermediates can undergo various reactions, including [2 + 2]-cyclo-reversion, leading to the formation of products like 1,1,3,3-tetraphenyl-1,3-digermetane . The reactivity of these intermediates is influenced by the presence of nucleophiles and the solvent environment.
Comparison with Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but different reactivity and applications.
1,1-Diphenylsilene: A silicon analog with distinct chemical properties and reactivity patterns.
Uniqueness: 1,1-Diphenylgermetane is unique due to the presence of germanium, which imparts different electronic and steric properties compared to its silicon and carbon analogs. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
202208-97-7 |
|---|---|
Molecular Formula |
C15H16Ge |
Molecular Weight |
268.92 g/mol |
IUPAC Name |
1,1-diphenylgermetane |
InChI |
InChI=1S/C15H16Ge/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
YDJGJOQVUAKGET-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Ge](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
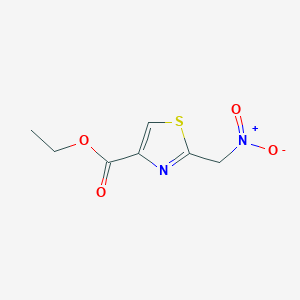
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
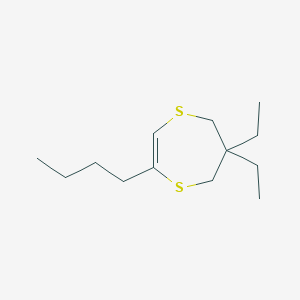
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
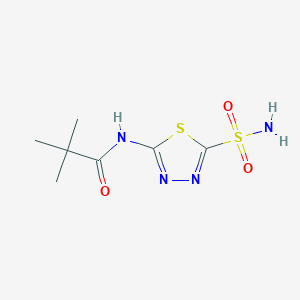


![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
